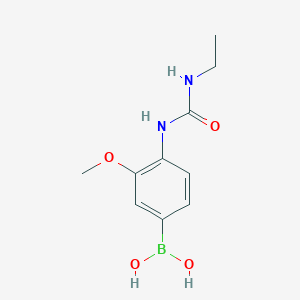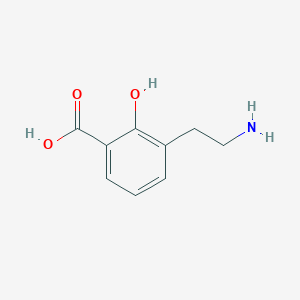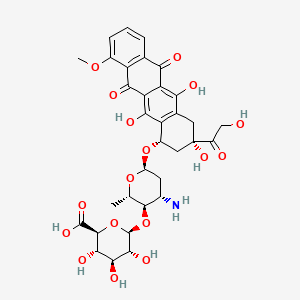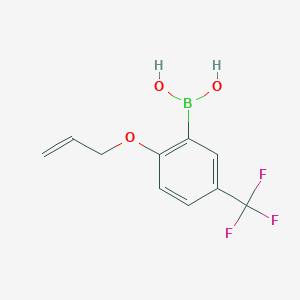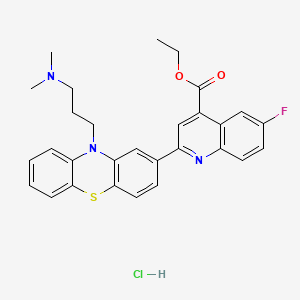
Mordant Blue 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mordant Blue 9 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 5-hydroxy-1-naphthalenesulfonic acid under alkaline conditions to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washed, and dried to obtain the dye in its solid form .
Analyse Chemischer Reaktionen
Types of Reactions: Mordant Blue 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Various nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Breakdown products such as chlorinated phenols and naphthalenesulfonic acids.
Reduction: Aromatic amines such as 5-chloro-2-hydroxy-3-sulfophenylamine and 5-hydroxy-1-naphthalenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Mordant Blue 9 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Widely used in the textile industry for dyeing wool, silk, and other fibers.
Wirkmechanismus
The mechanism of action of Mordant Blue 9 involves its ability to form stable complexes with metal ions. The dye binds to metal ions through its sulfonic acid and hydroxyl groups, forming a coordination complex. This complexation enhances the dye’s affinity for fibers and improves its colorfastness .
Vergleich Mit ähnlichen Verbindungen
Mordant Blue 13:
Mordant Red 3:
Mordant Yellow 1: Used in textile dyeing with different color properties.
Uniqueness: Mordant Blue 9 is unique due to its specific chemical structure, which allows it to form strong complexes with metal ions, resulting in excellent colorfastness and stability. Its vibrant blue color and versatility in various applications make it a valuable dye in both research and industry .
Eigenschaften
Molekularformel |
C16H9ClN2Na2O8S2 |
|---|---|
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
disodium;6-[(5-chloro-2-hydroxy-4-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11ClN2O8S2.2Na/c17-10-6-12(13(20)7-15(10)29(25,26)27)19-18-11-5-4-8-9(16(11)21)2-1-3-14(8)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
FBNOWTWLVCWGCZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)[O-])Cl)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
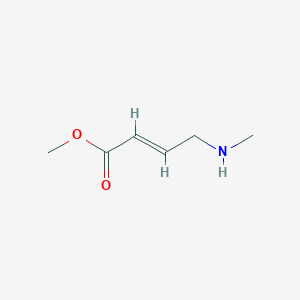

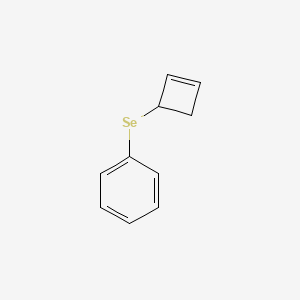
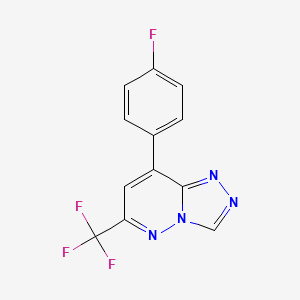
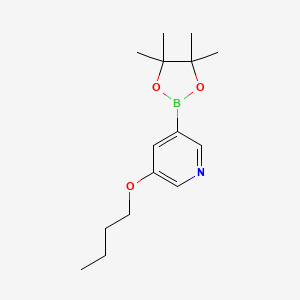

![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
